molecular formula C8H13ClN2 B7971416 1-(p-Methylbenzyl)hydrazine hydrochloride

1-(p-Methylbenzyl)hydrazine hydrochloride

Cat. No. B7971416
M. Wt: 172.65 g/mol
InChI Key: FZDQALMNASCCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Methylbenzyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inhibition of Enzymes : (3-Hydroxybenzyl)hydrazine and methylhydrazine, closely related to 1-(p-Methylbenzyl)hydrazine hydrochloride, have been identified as potent slow-binding inhibitors of the pyridoxal 5-phosphate (PLP)-dependent enzyme γ-aminobutyric acid aminotransferase (GABA-AT). These compounds do not form a rapidly reversible enzyme-inhibitor complex before forming a final tight complex, highlighting their potential in enzyme inhibition studies (Lightcap & Silverman, 1996).

  • Antidepressant Agent Research : In the quest for novel antidepressant agents, compounds possessing a substituted pyrazine ring, which can be derived from hydrazine analogs like this compound, have been explored. This line of research contributes to the chemotherapy of mental disorders, suggesting the potential use of hydrazine derivatives in developing new classes of antidepressants (Gylys, Muccia, & Taylor, 1963).

  • Antineoplastic Activity : Certain 1,2-bis(arylsulfonyl)-1-methylhydrazines, related to this compound, have shown significant antineoplastic activity against leukemia, indicating their potential application in cancer chemotherapy (Shyam et al., 1986).

  • Synthesis of Pyrazoles : Hydrazine derivatives have been utilized in the direct N-heterocyclization to synthesize tri-substituted pyrazoles, which are important in medicinal chemistry. This process involves using hydrazine hydrochloride salts, suggesting the applicability of this compound in similar synthetic pathways (Venkateswarlu et al., 2018).

  • Fluorescent Chemosensor Development : Hydrazine derivatives have been used in the synthesis of fluorescent chemosensors for metal ions. This application demonstrates the role of hydrazine derivatives like this compound in the development of new materials for sensing applications (Hoque et al., 2022).

properties

IUPAC Name

[(4-methylphenyl)methylamino]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDQALMNASCCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26177-51-5
Record name Hydrazine, (p-methylbenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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